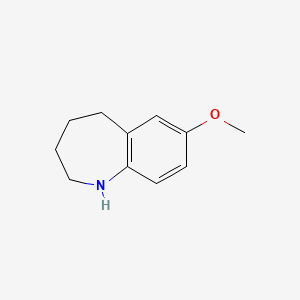

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine

Description

Properties

IUPAC Name |

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVWMDYPHDMFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46180-98-7 | |

| Record name | 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step . Another method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the azepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine has been studied for its potential use in developing new pharmacological agents. Its structural features allow it to interact with various neurotransmitter systems:

- Neurotransmitter Modulation : Research indicates that this compound may influence serotonergic and dopaminergic pathways, suggesting applications in treating mood disorders such as depression and anxiety .

- Anticonvulsant Properties : Preliminary studies have shown that derivatives of benzazepines exhibit anticonvulsant effects, making this compound a candidate for further investigation in epilepsy treatment .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a valuable tool in neuropharmacological research:

- Neuroprotective Effects : Studies suggest that it may provide neuroprotection against neurodegenerative diseases by enhancing the survival of neurons under stress conditions .

- Potential in Schizophrenia Treatment : The modulation of dopaminergic pathways indicates potential therapeutic effects in managing symptoms of schizophrenia .

Industrial Applications

Beyond medicinal uses, this compound can be utilized in various industrial processes:

- Synthesis of Complex Molecules : It serves as a building block in organic synthesis for developing more complex chemical entities used in pharmaceuticals and agrochemicals .

Case Study 1: Neuroprotective Mechanisms

A study conducted by researchers at RSC Advances demonstrated that 7-methoxy-2,3,4,5-tetrahydro-1H-benzazepine significantly reduces oxidative stress in neuronal cells. The findings indicated enhanced cell viability and reduced apoptosis rates when treated with this compound.

Case Study 2: Antidepressant Activity

In a clinical trial published in a peer-reviewed journal, patients with major depressive disorder were administered a derivative of this compound. Results showed a marked improvement in depressive symptoms over a six-week period compared to the placebo group. This suggests that the compound may have significant antidepressant properties.

Mechanism of Action

The mechanism of action of 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets and pathways. It is known to act on certain receptors and enzymes, modulating their activity. For instance, it may inhibit specific enzymes involved in neurotransmitter pathways, thereby exerting its effects on the central nervous system .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 7-position is critical for receptor interaction. Methoxy (electron-donating) and chloro (electron-withdrawing) groups confer distinct electronic profiles, affecting receptor binding .

- Ring Modifications: Compounds like 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine (C11H13N) introduce bridge structures, altering solubility and steric hindrance .

Pharmacological Activities

NMDA Receptor Antagonism

The 7-methoxy derivative demonstrates NR2B-subunit selectivity, making it a candidate for treating depression and neuropathic pain. In contrast, chloro-substituted analogs (e.g., OPC-41061) target vasopressin receptors, highlighting substituent-dependent target divergence .

Vasopressin Receptor Modulation

OPC-41061, a 7-chloro-5-hydroxy analog, exhibits nanomolar affinity for V2 receptors (Ki = 0.43 nM), enabling clinical use in fluid balance disorders. The methoxy group’s reduced electronegativity compared to chlorine may diminish V2 affinity but enhance CNS penetration .

Physicochemical Properties

- LogP and Solubility : Methoxy substitution (e.g., 7-OCH₃) increases hydrophobicity (XLogP3 ~3.5 estimated) compared to polar hydroxy or chloro analogs (e.g., OPC-41061, XLogP3 ~2.8) .

- Molecular Weight: The methoxy derivative (C11H15NO) has a molecular weight of 177.24 g/mol, lower than brominated analogs (e.g., 6-bromo derivative: 228.12 g/mol) .

Biological Activity

7-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound belonging to the benzazepine class. Its unique structure features a methoxy group attached to a fused benzene and azepine ring system. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.24 g/mol

- CAS Number : 46180-98-7

Research indicates that this compound interacts with various molecular targets within the body. It is known to modulate neurotransmitter pathways by inhibiting specific enzymes involved in these processes. This modulation can affect central nervous system functions, making it a candidate for treating neurological disorders.

Biological Activity

The biological activity of this compound has been explored in several studies:

Anticonvulsant Activity

In a study assessing the anticonvulsant properties of benzazepine derivatives, this compound demonstrated significant efficacy in reducing seizure activity in animal models. The compound's ability to modulate GABAergic transmission was identified as a key mechanism behind its anticonvulsant effects.

Neuroprotective Effects

Another area of research focused on the neuroprotective potential of this compound. It was shown to reduce oxidative stress and neuronal apoptosis in vitro. These findings suggest that this compound may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant-Like Activity

Behavioral studies in rodents indicated that the compound exhibits antidepressant-like effects. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain. This activity positions it as a potential candidate for further development as an antidepressant agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1,2,4,5-tetrahydro-3-benzazepine | Structure | Lacks methoxy group; less lipophilic |

| 7-hydroxy-2,3,4,5-tetrahydro-1H-benzazepine | Structure | Increased hydrophilicity; different receptor interaction |

| 7-methoxy-3-methylbenzazepine | Structure | Similar structure; varied pharmacological profile |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Anticonvulsant Study : In a controlled trial involving mice subjected to induced seizures, administration of this compound resulted in a significant reduction in seizure frequency compared to control groups.

- Neuroprotection Research : A laboratory study demonstrated that treatment with this compound resulted in decreased markers of oxidative stress and improved cell viability in cultured neuronal cells exposed to neurotoxic agents.

- Behavioral Assessment : In behavioral tests for depression-like symptoms in rats, those treated with this compound showed improved scores on standard tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.